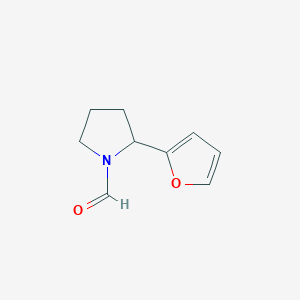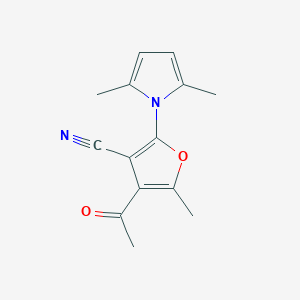
4-Acetyl-2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methylfuran-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acetyl-2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methylfuran-3-carbonitrile is a complex organic compound that features a pyrrole ring, a furan ring, and various functional groups such as acetyl and nitrile
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methylfuran-3-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dimethylpyrrole with 2,5-dimethoxytetrahydrofuran in the presence of a catalytic amount of bismuth nitrate pentahydrate . This reaction yields the pyrrole derivative, which can then be further functionalized to introduce the acetyl and nitrile groups.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-Acetyl-2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methylfuran-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert nitriles to amines.
Substitution: The compound can undergo substitution reactions, particularly at the pyrrole and furan rings, to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic and nucleophilic reagents, such as halogens or alkyl halides, can be used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
4-Acetyl-2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methylfuran-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific biological pathways.
Industry: The compound can be used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.
Mécanisme D'action
The mechanism by which 4-Acetyl-2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methylfuran-3-carbonitrile exerts its effects is largely dependent on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to modulate biological pathways. The presence of the pyrrole and furan rings allows for interactions with aromatic and hydrophobic regions of proteins, while the functional groups can form hydrogen bonds or ionic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dimethylpyrrole: A simpler analog that lacks the furan ring and additional functional groups.
Furan-3-carbonitrile: Contains the furan ring and nitrile group but lacks the pyrrole ring and acetyl group.
4-Acetylpyrrole: Contains the pyrrole ring and acetyl group but lacks the furan ring and nitrile group.
Uniqueness
4-Acetyl-2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methylfuran-3-carbonitrile is unique due to its combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C14H14N2O2 |
|---|---|
Poids moléculaire |
242.27 g/mol |
Nom IUPAC |
4-acetyl-2-(2,5-dimethylpyrrol-1-yl)-5-methylfuran-3-carbonitrile |
InChI |
InChI=1S/C14H14N2O2/c1-8-5-6-9(2)16(8)14-12(7-15)13(10(3)17)11(4)18-14/h5-6H,1-4H3 |
Clé InChI |
OWJCARCHRYJVHS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(N1C2=C(C(=C(O2)C)C(=O)C)C#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


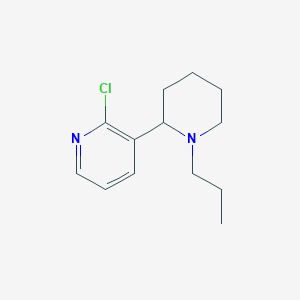
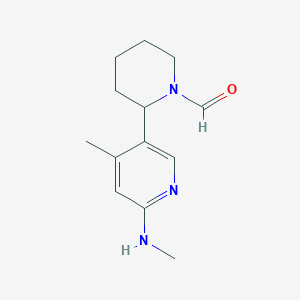
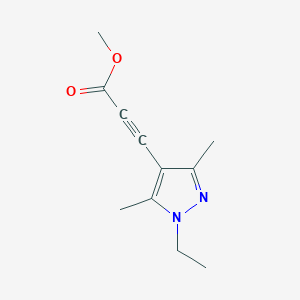
![5-Methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carboxylic acid](/img/structure/B11805536.png)
![2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11805549.png)

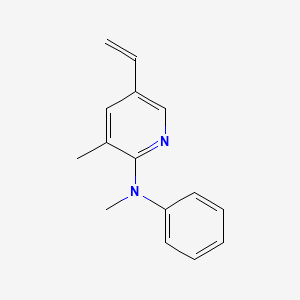

![4-(difluoromethoxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11805560.png)


